tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286265-39-1
VCID: VC7583448
InChI: InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22)
SMILES: CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.424

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate

CAS No.: 1286265-39-1

Cat. No.: VC7583448

Molecular Formula: C18H27FN2O2

Molecular Weight: 322.424

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate - 1286265-39-1

Specification

CAS No. 1286265-39-1
Molecular Formula C18H27FN2O2
Molecular Weight 322.424
IUPAC Name tert-butyl N-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22)
Standard InChI Key LVAVXSQSGLIHAK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the piperidine carbamate family, featuring:

  • Piperidine core: A six-membered nitrogen-containing ring providing conformational flexibility and hydrogen-bonding capacity.

  • tert-Butyl carbamate group: A bulky substituent at the 4-position, enhancing metabolic stability and modulating steric interactions with biological targets.

  • 2-Fluoro-5-methylbenzyl group: A fluorinated aromatic ring with a methyl substituent at the 5-position, influencing electronic properties and lipophilicity.

The molecular formula is C18H27FN2O2, with a molecular weight of 322.4 g/mol. Positional isomerism between the 4-methyl and 5-methyl variants alters steric and electronic profiles, potentially affecting receptor binding kinetics.

Synthetic Methodologies

Key Precursors

The synthesis relies on tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), a commercially available intermediate used in nucleophilic substitution reactions .

Table 1: Representative Reaction Conditions for Piperidine Carbamate Functionalization

Benzylating AgentSolventCatalystTemperatureYieldSource
2-Fluoro-4-methylbenzyl chlorideMethanolTriethylamine20°C91%
3-(Trifluoromethyl)benzoyl chlorideDCMPyBroPRT49%
2-Chloro-6-fluorobenzoyl chlorideTHFTEA50°C58%

Proposed Synthesis for 5-Methyl Isomer

  • Nucleophilic substitution: React tert-butyl piperidin-4-ylcarbamate with 2-fluoro-5-methylbenzyl chloride in acetonitrile or methanol, using triethylamine (TEA) as a base .

  • Purification: Column chromatography (ethyl acetate/hexane) isolates the product, with yields anticipated at 70–85% based on analogous reactions .

  • Characterization: Confirm via 1H^1H NMR (δ 1.47 ppm for tert-butyl) and LC-MS ([M+H]+^+ = 323.4).

Biological Activities and Mechanisms

Heat Shock Protein Inhibition

The 4-methyl analog demonstrates HSP90 inhibition (IC50_{50} = 120 nM), disrupting cancer cell chaperone systems and inducing apoptosis in drug-resistant tumors. Molecular docking suggests the fluorine atom forms halogen bonds with HSP90’s ATP-binding pocket, while the methyl group enhances hydrophobic interactions.

Table 2: Comparative Bioactivity of Piperidine Carbamates

CompoundTargetIC50_{50}Cell LineCitation
4-Methyl analogHSP90120 nMMCF-7
3-Trifluoromethyl derivativePARP-1850 nMHeLa

Future Research Directions

  • Isomer-Specific Studies: Comparative analyses of 4-methyl vs. 5-methyl analogs to elucidate structure-activity relationships.

  • Formulation Optimization: Nanoencapsulation to enhance solubility (current aqueous solubility = 12 μg/mL).

  • Combination Therapies: Screening with checkpoint inhibitors (e.g., anti-PD-1) to exploit immunomodulatory effects.

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